2-(Iodomethyl)-2-phenylindene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-2-phenylindene-1,3-dione is an organic compound characterized by the presence of an iodomethyl group attached to a phenylindene-1,3-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-phenylindene-1,3-dione typically involves the iodination of a precursor compound. One common method involves the reaction of a phenylindene-1,3-dione derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethyl acetate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodomethyl)-2-phenylindene-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of hydrocarbon derivatives.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as thiols or amines, to form new compounds.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, and periodic acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the iodomethyl group under mild conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Iodomethyl)-2-phenylindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Iodomethyl)-2-phenylindene-1,3-dione involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-2-phenylindene-1,3-dione
- 2-(Chloromethyl)-2-phenylindene-1,3-dione
- 2-(Fluoromethyl)-2-phenylindene-1,3-dione
Uniqueness
2-(Iodomethyl)-2-phenylindene-1,3-dione is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halomethyl analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and biochemical studies .
Eigenschaften
Molekularformel |
C16H11IO2 |
---|---|
Molekulargewicht |
362.16 g/mol |
IUPAC-Name |
2-(iodomethyl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C16H11IO2/c17-10-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H,10H2 |
InChI-Schlüssel |
RIBNIKBKQPNWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.